molecular formula C8H5ClN4 B11906953 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B11906953
M. Wt: 192.60 g/mol
InChI Key: GJVLHFDOJRWLJW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carbonitrile group attached to the pyrrolopyrimidine core. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolopyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-4-12-7(9)6-5(2-10)3-11-8(6)13-4/h3H,1H3,(H,11,12,13)

InChI Key

GJVLHFDOJRWLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2)C#N)C(=N1)Cl

Origin of Product

United States

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